1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide
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Description
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N8O2 and its molecular weight is 444.499. The purity is usually 95%.
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Biological Activity
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide represents a complex organic structure with potential therapeutic applications. This article reviews its biological activities based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique combination of a pyridazinone ring, a triazole moiety, and a piperidine carboxamide group. This structural diversity is believed to contribute to its biological activity. The molecular formula is C19H22N6O2 with a molecular weight of approximately 374.5 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound has significant anticancer properties against various cell lines. For instance:
- HeLa Cells : The compound showed an IC50 value of approximately 0.52 μM.
- MCF-7 Cells : The IC50 was recorded at 0.34 μM.
- HT-29 Cells : The IC50 was around 0.86 μM .
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
- Tubulin Polymerization Inhibition : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for cell division .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. Specific activity levels are still under investigation, but initial results show promise for further exploration in infectious disease contexts .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have identified key features that enhance the biological activity of related compounds:
- The presence of electron-donating groups at specific positions on the phenyl ring significantly increases activity.
- Modifications to the piperidine moiety can alter potency and selectivity against different biological targets .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : In a study involving multiple cancer cell lines, the compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin.
- Neuroprotective Effects : In models of neurodegeneration, derivatives of this compound were shown to exhibit protective effects against neuronal apoptosis induced by oxidative stress .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Organism | IC50 Value (μM) | Observations |
---|---|---|---|
Anticancer | HeLa | 0.52 | Induces apoptosis |
Anticancer | MCF-7 | 0.34 | Cell cycle arrest |
Anticancer | HT-29 | 0.86 | Inhibits tubulin polymerization |
Antimicrobial | Various Bacteria | TBD | Potential activity noted |
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O2/c1-15-25-26-20-10-9-19(27-31(15)20)16-5-7-18(8-6-16)24-23(33)17-4-3-13-30(14-17)21-11-12-22(32)29(2)28-21/h5-12,17H,3-4,13-14H2,1-2H3,(H,24,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCHQRJTOKMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CCCN(C4)C5=NN(C(=O)C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.